N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide is a complex organic compound that features a benzo[1,3]dioxole ring fused with a carboxylic acid and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide typically involves multi-step organic reactions. One common approach is to start with the benzo[1,3]dioxole-5-carboxylic acid, which can be synthesized from piperonal through oxidation and subsequent carboxylation . The triazole moiety can be introduced via a cyclization reaction involving appropriate precursors such as hydrazine derivatives and isothiocyanates . The final step involves coupling the triazole derivative with the benzo[1,3]dioxole-5-carboxylic acid under suitable conditions, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The benzo[1,3]dioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Piperonylic acid: Similar structure but lacks the triazole moiety.
Methyl piperonylate: A methyl ester derivative of piperonylic acid.
Benzo[1,3]dioxole-5-carboxylic acid, methyl ester: Another ester derivative with similar core structure.
Uniqueness
Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide is unique due to the presence of both the benzo[1,3]dioxole and triazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H12N4O3S |
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Molecular Weight |
292.32 g/mol |
IUPAC Name |
N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C12H12N4O3S/c1-16-10(14-15-12(16)20)5-13-11(17)7-2-3-8-9(4-7)19-6-18-8/h2-4H,5-6H2,1H3,(H,13,17)(H,15,20) |
InChI Key |
KNIPMHSBPUBYRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CNC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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